![molecular formula C13H9FO3 B567425 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261975-31-8](/img/structure/B567425.png)
3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization in Organotin Complexes
Tri- and diorganotin(IV) carboxylates synthesized with 2′,4′-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid were studied for their structural and chemical properties. These complexes were characterized by a range of spectroscopic methods, indicating a trigonal bipyramidal geometry around the tin atom. Notably, these complexes were evaluated for potential antibacterial and antifungal activities, contributing to the understanding of their biological interactions and potential applications (Ahmad et al., 2002).
Stereochemical Synthesis
Research in stereochemistry explored the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives. This study was significant for the structural formation and understanding of fluoro-β-amino acid residues. These residues were incorporated into various molecular structures, demonstrating their versatility and potential for synthesis of complex molecules (Yoshinari et al., 2011).
Fluorinated Pharmaceutical Development
A method aimed at optimizing fluorination sites on pro-drug molecules to enhance metabolic stability was developed. This involved the use of microorganisms to determine the site of oxidation on biphenyl derivatives, followed by targeted fluorination. This innovative approach allows for the design of compounds with improved metabolic half-lives, highlighting the significance of precise fluorination in drug development (Bright et al., 2013).
Advanced Polymer Materials
Fluorinated carboxylic acid/silica nanocomposites were synthesized and examined for their unique properties. The composites demonstrated excellent thermal stability and offered insights into surface modification techniques. These findings are crucial for the development of materials with specialized properties, particularly in the context of thermal resistance and surface characteristics (Sumino et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It’s known that the compound is involved in the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction, which is crucial in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of similar compounds . Therefore, the action environment, including factors such as temperature, pH, and presence of other compounds, can potentially influence the action of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
properties
IUPAC Name |
2-fluoro-4-(2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOWZVWUWVIBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683551 |
Source
|
Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-31-8 |
Source
|
Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.